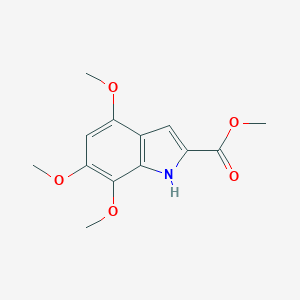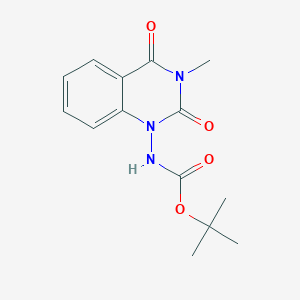![molecular formula C11H20N2O2 B064455 tert-Butyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate CAS No. 171906-65-3](/img/structure/B64455.png)
tert-Butyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate (TAC) is a synthetic compound that has gained attention in the scientific community due to its potential use as a chemical tool in various research applications. TAC has a unique structure that makes it a promising candidate for studying the effects of neurotransmitters on the central nervous system. In
Wissenschaftliche Forschungsanwendungen
Efficient Synthesis Routes
A study by Maton et al. (2010) describes an efficient scalable route to synthesize enantiomerically pure tert-butyl derivatives, demonstrating significant improvements over original methods. This approach yielded kilogram amounts of the compound, highlighting its scalability for industrial applications (Maton et al., 2010).
Synthesis of Substituted Piperidines
Harmsen et al. (2011) detailed the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, introducing a new scaffold for the preparation of substituted piperidines. This work expanded the toolkit for medicinal chemistry by providing a novel method for constructing piperidine derivatives, crucial for drug development (Harmsen et al., 2011).
Novel Reaction Mechanisms and Derivatives
Gómez-Sánchez et al. (2007) explored base-promoted heterocyclization for synthesizing 7-azabicyclo[2.2.1]heptane derivatives, offering insights into the effects of nitrogen protecting groups and configuration of leaving groups on reaction outcomes. Their work provided a method for the synthesis of derivatives with potential utility in synthetic and medicinal chemistry applications (Gómez-Sánchez et al., 2007).
Photocycloaddition Reactions
Jirásek et al. (2017) demonstrated the use of visible-light [2+2] photocycloaddition for cyclizing ω-phenyl and ω,ω'-diphenyl-4-aza-1,6-heptadienes, leading to the synthesis of phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes. This approach highlights the application of photochemistry in constructing complex bicyclic structures, useful in the development of bioactive compounds (Jirásek et al., 2017).
Advanced Building Blocks for Drug Discovery
Skalenko et al. (2018) elaborated on a one-step synthesis of functionalized 3-azabicyclo[3.2.0]heptanes through [2+2]-photochemical intermolecular cycloaddition. The synthesized compounds were transformed into bi- and tricyclic analogues of key structural motifs in drug discovery, showcasing the utility of these scaffolds in synthesizing complex molecular architectures (Skalenko et al., 2018).
Eigenschaften
IUPAC Name |
tert-butyl N-(3-azabicyclo[3.2.0]heptan-1-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11-5-4-8(11)6-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATXNHHBICSVMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC1CNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
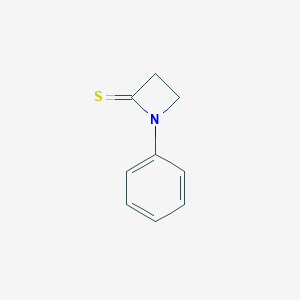
![1-Bromo-3-tert-butyl-5-methyl-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B64375.png)
![Furo[2,3-c]pyridine-3-ethanamine](/img/structure/B64378.png)
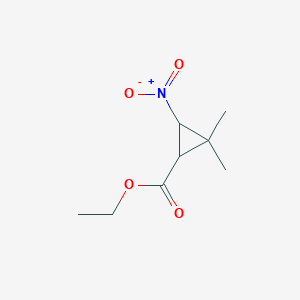
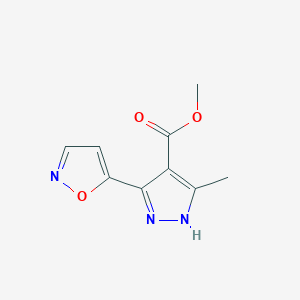
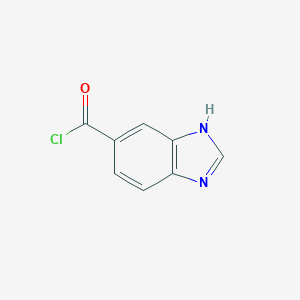

![7-(Trifluoromethyl)bicyclo[2.2.1]heptan-7-ol](/img/structure/B64391.png)
![4-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol](/img/structure/B64394.png)

![2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetamide](/img/structure/B64397.png)

